![molecular formula C6H12O3 B6226668 (2S,3S)-3-hydroxy-2-methylpentanoic acid CAS No. 131897-89-7](/img/no-structure.png)
(2S,3S)-3-hydroxy-2-methylpentanoic acid
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Description
“(2S,3S)-3-hydroxy-2-methylpentanoic acid” is a type of organic compound known as an alpha hydroxy acid (AHA). AHAs are compounds that have a carboxylic acid substituted with a hydroxyl group on the adjacent carbon . They are widely used in the cosmetic and dermatology industries due to their ability to improve the appearance and texture of the skin .
Synthesis Analysis
The synthesis of similar compounds often involves the use of chiral catalysts or auxiliaries to control the stereochemistry of the product . The exact method would depend on the specific starting materials and the desired product .Molecular Structure Analysis
The molecular structure of “(2S,3S)-3-hydroxy-2-methylpentanoic acid” would consist of a five-carbon chain (pentanoic acid) with a hydroxyl group (-OH) on the third carbon and a methyl group (-CH3) on the second carbon . The (2S,3S) notation indicates the configuration of the chiral centers on the second and third carbons .Chemical Reactions Analysis
As an alpha hydroxy acid, “(2S,3S)-3-hydroxy-2-methylpentanoic acid” would be expected to participate in typical carboxylic acid reactions. These could include reactions with bases to form salts, reactions with alcohols to form esters, and decarboxylation reactions under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of “(2S,3S)-3-hydroxy-2-methylpentanoic acid” would be expected to be similar to those of other alpha hydroxy acids. These compounds are typically crystalline solids at room temperature and are soluble in water .Mechanism of Action
Safety and Hazards
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S,3S)-3-hydroxy-2-methylpentanoic acid involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "2-methylbutanal", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Sodium hypochlorite", "Sodium bisulfite", "Sodium carbonate", "Sodium chloride", "Sodium sulfate", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Reduction of 2-methylbutanal with sodium borohydride in methanol to form (2S,3S)-2-methyl-3-hydroxypentanal", "Step 2: Conversion of (2S,3S)-2-methyl-3-hydroxypentanal to (2S,3S)-3-hydroxy-2-methylpentanoic acid through a series of reactions:", "Step 2.1: Acid-catalyzed dehydration of (2S,3S)-2-methyl-3-hydroxypentanal to form (2S,3S)-2-methyl-3-penten-2-ol", "Step 2.2: Oxidation of (2S,3S)-2-methyl-3-penten-2-ol with sodium hypochlorite to form (2S,3S)-2-methyl-3-pentenoic acid", "Step 2.3: Addition of sodium bisulfite to (2S,3S)-2-methyl-3-pentenoic acid to form (2S,3S)-2-methyl-3-pentenoic acid bisulfite adduct", "Step 2.4: Treatment of (2S,3S)-2-methyl-3-pentenoic acid bisulfite adduct with sodium carbonate to form (2S,3S)-3-hydroxy-2-methylpentanoic acid", "Step 3: Purification of (2S,3S)-3-hydroxy-2-methylpentanoic acid by extraction with ethyl acetate and drying with sodium sulfate" ] } | |
CAS RN |
131897-89-7 |
Product Name |
(2S,3S)-3-hydroxy-2-methylpentanoic acid |
Molecular Formula |
C6H12O3 |
Molecular Weight |
132.2 |
Purity |
95 |
Origin of Product |
United States |
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